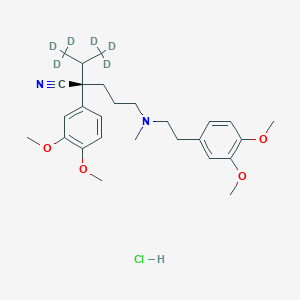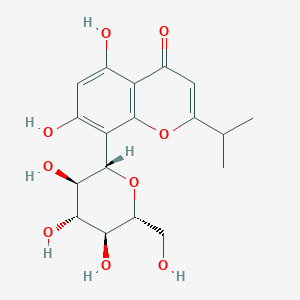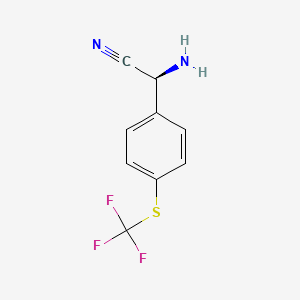
(R)-(+)-Verapamil-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-Verapamil-d6 Hydrochloride is a deuterated form of Verapamil Hydrochloride, a phenylalkylamine calcium channel blocker. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Verapamil, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Verapamil-d6 Hydrochloride involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The reaction typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the deuterated precursor.
Deuteration: The precursor undergoes a deuteration reaction, where hydrogen atoms are replaced with deuterium atoms.
Final Product Formation: The deuterated precursor is then converted into ®-(+)-Verapamil-d6 Hydrochloride through a series of chemical reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of ®-(+)-Verapamil-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated reagents are used to produce the deuterated precursor.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to confirm its chemical structure and purity.
化学反応の分析
Types of Reactions
®-(+)-Verapamil-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-(+)-Verapamil-d6 Hydrochloride, such as its oxides, reduced forms, and substituted derivatives.
科学的研究の応用
®-(+)-Verapamil-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Verapamil.
Biology: Employed in studies to understand the biological pathways and interactions of Verapamil.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Verapamil.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
®-(+)-Verapamil-d6 Hydrochloride exerts its effects by blocking voltage-dependent calcium channels. This action inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation of the muscles and reduction in heart rate. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation in the cardiovascular system .
類似化合物との比較
Similar Compounds
Diltiazem: Another calcium channel blocker used for similar medical conditions.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Uniqueness
®-(+)-Verapamil-d6 Hydrochloride is unique due to its deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.
特性
分子式 |
C27H39ClN2O4 |
|---|---|
分子量 |
497.1 g/mol |
IUPAC名 |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m1./s1/i1D3,2D3; |
InChIキー |
DOQPXTMNIUCOSY-JBRXLGGISA-N |
異性体SMILES |
[2H]C([2H])([2H])C([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
正規SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)

![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)




![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)





![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)
